butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate
Overview
Description
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate is a chemical compound with the molecular formula C10H19NO4S It is known for its unique structure, which includes a butyl group, a tetrahydrothiophene ring with a methyl substituent, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate typically involves the reaction of butyl isocyanate with 3-methyl-1,1-dioxidotetrahydro-3-thiophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
- Temperature: 50-70°C
- Solvent: Anhydrous toluene or dichloromethane
- Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfone.
Reduction: Formation of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)sulfide.
Substitution: Formation of various substituted carbamates or thiophenes depending on the reagents used.
Scientific Research Applications
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate can be compared with other similar compounds, such as:
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)dithiocarbamate: Similar structure but with a dithiocarbamate group instead of a carbamate.
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)carbamate: Similar structure but with a thiophenyl group instead of a thienyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHMNLLYBTDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1(CCS(=O)(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.